molecular formula C12H9NO5 B11788367 5-(4-Nitrobenzyl)furan-2-carboxylic acid

5-(4-Nitrobenzyl)furan-2-carboxylic acid

Cat. No.: B11788367
M. Wt: 247.20 g/mol
InChI Key: CZASJJPVZHMCNM-UHFFFAOYSA-N
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Description

5-(4-Nitrobenzyl)furan-2-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids It is characterized by the presence of a furan ring substituted with a nitrobenzyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Nitrobenzyl)furan-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzyl bromide and furan-2-carboxylic acid.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide.

    Procedure: The 4-nitrobenzyl bromide is reacted with furan-2-carboxylic acid in the presence of the base to form the desired product. The reaction mixture is typically heated to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Nitrobenzyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Reduction of Nitro Group: 5-(4-Aminobenzyl)furan-2-carboxylic acid.

    Reduction of Carboxylic Acid Group: 5-(4-Nitrobenzyl)furan-2-methanol.

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Nitrobenzyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Nitrobenzyl)furan-2-carboxylic acid, particularly in its role as an antitubercular agent, involves targeting the siderophore-mediated acquisition of iron in Mycobacterium tuberculosis. The compound binds to the iron acquisition protein MbtI, inhibiting its function and thereby disrupting the pathogen’s ability to acquire essential iron .

Comparison with Similar Compounds

Similar Compounds

    5-(4-Nitrophenyl)furan-2-carboxylic acid: Similar structure but with a nitrophenyl group instead of a nitrobenzyl group.

    5-(4-Chlorophenyl)furan-2-carboxylic acid: Contains a chlorophenyl group instead of a nitrobenzyl group.

    5-(4-Methylphenyl)furan-2-carboxylic acid: Contains a methylphenyl group instead of a nitrobenzyl group.

Uniqueness

5-(4-Nitrobenzyl)furan-2-carboxylic acid is unique due to the presence of both a nitrobenzyl group and a furan ring, which imparts distinct chemical and biological properties. Its ability to target specific molecular pathways in Mycobacterium tuberculosis sets it apart from other similar compounds .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

5-[(4-nitrophenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C12H9NO5/c14-12(15)11-6-5-10(18-11)7-8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15)

InChI Key

CZASJJPVZHMCNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC=C(O2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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